molecular formula C21H19ClO5 B3521230 methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3521230
M. Wt: 386.8 g/mol
InChI Key: GIZRZFQIYOZTHL-UHFFFAOYSA-N
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Description

Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents. Its structure includes:

  • 6-chloro: Enhances electron-withdrawing properties and influences bioactivity.
  • 4-methyl: Contributes to steric effects and lipophilicity.
  • 7-[(2-methylbenzyl)oxy]: A bulky benzyl ether group affecting solubility and intermolecular interactions.
  • 3-yl acetate: An ester functional group critical for reactivity and metabolic stability.

This compound is synthesized via nucleophilic substitution or acylation reactions involving 3-hydroxycoumarin precursors . Its structural complexity makes it a candidate for pharmacological studies, particularly in fluorescence-based applications and enzyme inhibition .

Properties

IUPAC Name

methyl 2-[6-chloro-4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-12-6-4-5-7-14(12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZRZFQIYOZTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Etherification: The 7-position substitution with the 2-methylbenzyl group can be achieved through etherification reactions using 2-methylbenzyl bromide in the presence of a base.

    Esterification: Finally, the acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. For example:

  • Oxidation: The compound can be oxidized at the benzylic position using potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction of its carbonyl group using sodium borohydride or lithium aluminum hydride.

Biology

This compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit key enzymes involved in metabolic pathways and interact with specific receptors, influencing cellular processes.

Antimicrobial Activity

This compound exhibits potential antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Anticancer Properties

Studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, including:

  • Caco2 (Colon Cancer)
  • HepG2 (Hepatocellular Carcinoma)
  • MCF-7 (Breast Adenocarcinoma)

The anticancer effect is attributed to its ability to induce apoptosis and inhibit tumor growth through enzyme inhibition and interaction with cellular signaling pathways.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its unique functional groups allow it to be tailored for specific applications in various formulations.

Cytotoxicity Assessment

In vitro studies reported that derivatives of this compound demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents.

Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties, which could contribute to its therapeutic effects in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target: Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate 6-Cl, 4-Me, 7-(2-Me-benzyloxy), 3-acetate C₂₁H₁₉ClO₅ 386.83 Reference compound
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate 6-Cl, 4-Me, 7-(2-Me-benzyloxy), 3-propionate C₂₃H₂₃ClO₅ 414.88 Longer ester chain (propionate vs. acetate)
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate 6-Cl, 7-OH, 4-Me, 3-acetate C₁₃H₁₁ClO₅ 282.68 7-OH instead of 7-benzyloxy; smaller molecular size
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 6-Cl, 4-Me, 7-allyloxy, 3-acetic acid C₁₆H₁₅ClO₅ 322.74 Allyl ether at 7-position; carboxylic acid at 3-position
6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one 6-Cl, 4-Me, 7-OH, 3-hexyl C₁₆H₁₉ClO₃ 294.77 Hexyl chain at 3-position; lacks ester group

Key Observations :

  • Ester vs. Acid : The target compound’s acetate ester (3-position) improves membrane permeability compared to carboxylic acid derivatives (e.g., ).
  • Chain Length : Propionate derivatives () exhibit higher molecular weights and altered pharmacokinetics compared to acetate esters.

Fluorescence and Solvent Effects

  • The target compound’s fluorescence intensity in the solid state is expected to exceed that of 7-hydroxy derivatives () due to reduced quenching from the benzyl ether group .
  • In solution, fluorescence varies with solvent polarity. Chloroform enhances emission intensity, as seen in related coumarins .

Biological Activity

Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate, a compound belonging to the chromen-2-one class, exhibits a range of biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClO3C_{18}H_{15}ClO_3, with a molecular weight of 314.76 g/mol. Its structure features a chromen-2-one core with various substituents, including a chloro group and a benzyl ether moiety, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular processes.
  • Receptor Binding : It interacts with specific receptors, modulating their activity and potentially influencing signaling pathways.
  • DNA Interaction : There is evidence suggesting that the compound can bind to DNA, affecting gene expression and cellular function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound exhibited an IC50 value lower than that of the reference drug doxorubicin in certain assays, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed effectiveness against both Gram-positive and Gram-negative bacteria in dilution assays, suggesting potential as an antibacterial agent .

Case Studies

  • Study on Anticancer Effects : A study conducted on Jurkat cells revealed that this compound significantly inhibited cell proliferation. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins .
  • Antimicrobial Evaluation : Another investigation assessed the compound's antibacterial efficacy against various strains, finding it to outperform some existing antibiotics due to its unique structural features that enhance binding affinity to bacterial targets .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerA431< Doxorubicin
AnticancerJurkat< Doxorubicin
AntimicrobialGram-positive & negativeVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.